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Indium(III) 2-ethylhexanoate

Thin‑film deposition Thermal analysis Metal‑organic decomposition

Indium(III) 2‑ethylhexanoate, In(O₂CCH(CH₂CH₃)(CH₂)₃CH₃)₃, is a homoleptic indium(III) carboxylate belonging to the metal 2‑ethylhexanoate family. It is supplied as a viscous yellow-to-orange liquid that is freely soluble in common organic solvents.

Molecular Formula C24H45InO6
Molecular Weight 544.4 g/mol
CAS No. 69375-27-5
Cat. No. B12809477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) 2-ethylhexanoate
CAS69375-27-5
Molecular FormulaC24H45InO6
Molecular Weight544.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3]
InChIInChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
InChIKeyARHIRDSNQLUBHR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indium(III) 2‑Ethylhexanoate (CAS 69375‑27‑5) – Core Identity and Procurement Starting Point


Indium(III) 2‑ethylhexanoate, In(O₂CCH(CH₂CH₃)(CH₂)₃CH₃)₃, is a homoleptic indium(III) carboxylate belonging to the metal 2‑ethylhexanoate family. It is supplied as a viscous yellow-to-orange liquid that is freely soluble in common organic solvents [1]. Its primary commercial role is as a metal‑organic precursor for the deposition of indium‑containing oxide thin films (In₂O₃, ITO, F‑doped In₂O₃) via solution‑based techniques such as dip‑coating, spin‑coating, and spray pyrolysis, and as a component in catalyst formulations [2][3]. The compound is also employed as a dopant precursor in the colloidal synthesis of doped ZnO nanocrystals [4].

Solution-processed oxide thin-film deposition (dip, spin, spray)
Dopant precursor for colloidal ZnO and related nanocrystals
Non-aqueous homogeneous catalysis or catalyst precursor

Indium(III) 2‑Ethylhexanoate – Why Broad “Indium Carboxylate” or “Indium Salt” Substitution Risks Process Failure


Although several indium(III) compounds can serve as oxide precursors, the 2‑ethylhexanoate ligand imparts a unique combination of high organic solubility, moderate thermal lability, and tunable reactivity that is absent in simpler indium salts. Indium(III) chloride is hygroscopic, sparingly soluble in non‑polar media, and releases corrosive HCl during decomposition . Indium(III) acetate is water‑soluble but decomposes at a markedly higher temperature (~270 °C), pushing the oxide‑formation window beyond the tolerance of many polymer‑based or flexible substrates . Indium(III) acetylacetonate is a crystalline solid with limited solubility in hydrocarbons and requires significantly higher temperatures to achieve full conversion to In₂O₃ [1]. Even among metal 2‑ethylhexanoates, the reactivity of the indium derivative differs measurably from its later‑transition‑metal and main‑group counterparts, directly impacting doping efficiency in mixed‑metal oxide syntheses [2]. Consequently, direct one‑for‑one replacement without re‑optimization of thermal budget, solvent system, or doping protocol frequently results in incomplete conversion, chloride contamination, or loss of electronic performance.

Target Property
High organic solubility, moderate thermal lability (~150 °C onset)
In(III) Chloride
Hygroscopic, insoluble in hydrocarbons; releases corrosive HCl during decomposition
Target Property
Low decomposition temperature enables flexible substrates
In(III) Acetate
Decomposes at ~270 °C; exceeds thermal budget of many polymers
Target Property
Freely miscible with non-polar solvents; clean conversion to oxide
In(III) Acetylacetonate
Limited solubility in hydrocarbons; requires calcination at 600 °C for crystalline In₂O₃

Indium(III) 2‑Ethylhexanoate – Head‑to‑Head Quantitative Differentiation vs. Closest Analogs


Thermal Decomposition Onset and Peak Temperature vs. Indium(III) Acetate and Indium(III) Acetylacetonate

Indium(III) 2‑ethylhexanoate begins mass loss at approximately 150 °C and exhibits a peak decomposition at 228 °C by TGA‑DTA [1]. In contrast, indium(III) acetate decomposes at 270 °C , representing a 42 °C higher onset. Indium(III) acetylacetonate decomposes over a broad 150–250 °C range but requires calcination at 600 °C to yield crystalline In₂O₃ [2]. The lower and sharper decomposition of the 2‑ethylhexanoate enables complete oxide conversion on temperature‑sensitive substrates such as PET or polycarbonate without residual carbon contamination.

Thermal Decomposition
Cross-study comparable
Onset ~150 °C, peak 228 °C
Enables oxide conversion on temperature-sensitive substrates
ΔT_onset ≥ +42 °C vs. In(III) acetate; full conversion at 600 °C for In(acac)₃
Thin‑film deposition Thermal analysis Metal‑organic decomposition

Organic‑Solvent Solubility vs. Indium(III) Chloride

Indium(III) 2‑ethylhexanoate is a viscous liquid that is freely miscible with non‑polar and moderately polar organic solvents (toluene, xylene, butyl acetate, kerosene) [1]. Indium(III) chloride, by comparison, is a hygroscopic solid that dissolves only in water, alcohols, and ethers, and is practically insoluble in hydrocarbons . This solubility contrast directly determines the choice of coating solvent and the achievable precursor loading in non‑aqueous formulations.

Solubility in Non‑Polar Media
Class-level inference
Freely miscible with toluene, xylene, butyl acetate, kerosene In(III) chloride: insoluble in hydrocarbons
Allows non-aqueous, high-concentration coating ink formulation
Ambient temperature visual solubility assessment
Solubility Precursor formulation Homogeneous catalysis

Controlled Reactivity in Alcoholysis vs. Indium(III) Stearate

In the alcoholysis route to In‑doped ZnO nanocrystals, the ester peak intensity evolution monitored by FTIR demonstrates that indium 2‑ethylhexanoate reacts more slowly than indium stearate [1]. This lower reactivity balances the dopant‑host precursor consumption rate, preventing premature nucleation of an In₂O₃ phase and enabling homogeneous indium incorporation into the ZnO lattice [2]. The empirical Lewis‑acidity rule fails to predict this relative reactivity, making quantitative kinetic measurement obligatory for precursor selection.

Alcoholysis Reactivity
Direct head-to-head comparison
Slower ester peak evolution (FTIR) Indium stearate: faster reactivity
Balances dopant-host consumption, suppresses In₂O₃ phase segregation
Colloidal synthesis, ODE solvent; normalized ester ν(C=O) intensity
Doped nanocrystals Precursor reactivity Colloidal synthesis

CVD/Dip‑Coating Process Compatibility: Demonstrated ITO and F‑doped In₂O₃ Film Quality

Indium(III) 2‑ethylhexanoate has been used as the indium source in atmospheric‑pressure CVD to produce polycrystalline ITO films at 400 °C with a resistivity of ~2.5 × 10⁻⁴ Ω·cm and transmittance >84% [1]. Fluorine‑doped In₂O₃ films deposited from the same precursor at 330–430 °C exhibit low resistivity due to high carrier concentration [2]. In a dip‑coating process, indium 2‑ethylhexanoate monohydroxide forms In₂O₃ films with thicknesses from ~20 nm to several microns, with DSC‑detected exotherms occurring at markedly lower temperatures for thin films than for bulk material, a signature of efficient surface‑mediated decomposition [3].

CVD / Dip‑Coating Performance
Cross-study comparable
ITO ρ ~ 2.5 × 10⁻⁴ Ω·cm, T > 84%; thin-film exotherm lower than bulk
Reported process compatibility may reduce optimization effort
AP-CVD at 400 °C; dip-coating on glass, air atmosphere
Transparent conductive oxides CVD Dip‑coating

Indium(III) 2‑Ethylhexanoate – Evidence‑Backed Application Scenarios for Scientific Selection and Procurement


Solution‑Processed Transparent Conductive Oxide (TCO) Coatings on Flexible Substrates

When fabricating ITO or F‑doped In₂O₃ films by dip‑coating, spin‑coating, or spray pyrolysis on temperature‑sensitive polymer substrates, indium(III) 2‑ethylhexanoate’s decomposition onset of ~150 °C (peak 228 °C) allows complete conversion to In₂O₃ below the glass‑transition temperature of PET or polycarbonate, whereas indium(III) acetate (270 °C onset) and indium(III) acetylacetonate (600 °C full conversion) exceed these limits [1]. Its high solubility in non‑polar solvents also enables formulation of water‑free coating inks that minimize substrate swelling [2].

Colloidal Synthesis of Homogeneously Doped Metal Oxide Nanocrystals

In hot‑injection or heat‑up syntheses of In‑doped ZnO, Sn‑doped In₂O₃, or related ternary oxides, the lower alcoholysis reactivity of indium 2‑ethylhexanoate relative to indium stearate ensures balanced dopant‑host precursor consumption, suppressing unwanted In₂O₃ nucleation and yielding a uniform doping profile [1]. Precursor selection based on quantitative reactivity measurements (FTIR kinetics) rather than Lewis‑acidity heuristics is essential for reproducible electronic properties such as work function tuning and plasmonic response .

Atmospheric‑Pressure CVD of Low‑Resistivity TCO Films

Indium(III) 2‑ethylhexanoate, combined with SnCl₄ or InF₃, has been validated in atmospheric‑pressure CVD reactors to deposit polycrystalline ITO (ρ ~ 2.5 × 10⁻⁴ Ω·cm, T > 84%) and F‑doped In₂O₃ films at temperatures of 330–430 °C [1]. The precursor’s volatility and clean decomposition to volatile organic by‑products reduce carbon contamination and eliminate the need for an oxygen donor in the carrier gas, simplifying reactor design [1].

Homogeneous Catalysis in Non‑Polar Media

Owing to its complete miscibility with hydrocarbons, indium(III) 2‑ethylhexanoate can serve as a Lewis acid catalyst or catalyst precursor in non‑polar reaction environments where indium(III) chloride or indium(III) acetate would be insoluble or require polar aprotic co‑solvents [1]. This property is particularly relevant for Friedel‑Crafts alkylations, esterifications, and ring‑opening polymerizations conducted in aromatic or aliphatic solvents.

Application
Selection Property
Validation Focus
Solution‑processed TCO on flexible substrates
Low decomposition temperature, high organic solubility
Film resistivity, transmittance, substrate compatibility
Colloidal synthesis of doped nanocrystals
Controlled alcoholysis reactivity
Dopant homogeneity, phase purity, electronic properties
Atmospheric‑pressure CVD of TCO films
Volatility, clean decomposition profile
Resistivity, carbon contamination, process window
Homogeneous catalysis in non‑polar media
Hydrocarbon miscibility
Catalytic activity, solvent compatibility
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